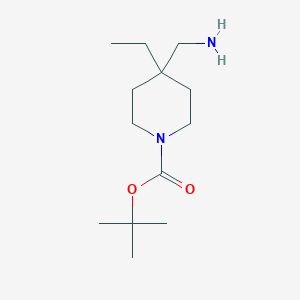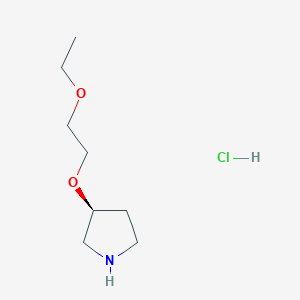
1-Boc-4-(aminomethyl)-4-ethylpiperidine
Vue d'ensemble
Description
1-Boc-4-(aminomethyl)-4-ethylpiperidine is a chemical compound with the molecular formula C11H22N2O2 . It is a colorless to yellow liquid or low melting solid . This compound is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-(aminomethyl)-4-ethylpiperidine includes elements such as carbon, hydrogen, nitrogen, and oxygen . The exact structure can be represented by the SMILES string: CC©©OC(=O)N1CCC(CN)CC1 .Physical And Chemical Properties Analysis
1-Boc-4-(aminomethyl)-4-ethylpiperidine has a boiling point of 237-238°C and a density of 1.013 g/mL at 25°C . Its refractive index is 1.473 . The compound is also characterized by a molar refractivity of 59.7±0.3 cm³ .Applications De Recherche Scientifique
Synthesis and Utilization in Organic Chemistry
1-Boc-4-(aminomethyl)-4-ethylpiperidine is a versatile building block in organic synthesis, particularly in the creation of 4-substituted 3-aminopiperidines, which have high potential for biological activity. Schramm, Pavlova, Hoenke, and Christoffers (2009) developed a multigram synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, starting from basic materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009). Similarly, Verniest et al. (2010) described an efficient synthesis of fluorinated azaheterocycles like 4-aminomethyl-4-fluoropiperidines, which serve as bifunctional building blocks for fluorinated pharmaceutical compounds (Verniest et al., 2010).
Application in Peptide Synthesis
Pascal, Sola, Labéguère, and Jouin (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showcasing its utility as a building block for peptidomimetics and combinatorial chemistry. They illustrated its properties by synthesizing an AmAbz-containing branched pseudopeptide (Pascal, Sola, Labéguère, & Jouin, 2000).
In Pharmaceutical Synthesis
Jiang, Song, and Long (2004) described a method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists, a class of HIV-1 entry inhibitors. They employed isonipecotate as a starting material and used a Curtius rearrangement for the key step (Jiang, Song, & Long, 2004).
Safety And Hazards
1-Boc-4-(aminomethyl)-4-ethylpiperidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also considered very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCVVNLACZFQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(aminomethyl)-4-ethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

